Methyl 2-amino-4,4-difluorobutanoate hydrochloride

Opioid Pharmacology Peptide Therapeutics Fluorine Bioisosterism

This γ-gem-difluoro amino acid ester HCl salt is a privileged building block for peptidomimetics, protease inhibitors, and CNS drug discovery. The 4,4-difluoro motif dramatically enhances target-binding affinity (>100-fold improvement demonstrated in delta opioid receptor agonists), metabolic stability, and proteolytic resistance. The hydrochloride form ensures superior aqueous solubility for reproducible assay performance and synthetic workflows. Chiral routes deliver high enantiomeric excess for stereospecific SAR studies. Supplied at 95% purity; ideal for solid-phase peptide synthesis and solution-phase elaboration.

Molecular Formula C5H10ClF2NO2
Molecular Weight 189.59 g/mol
CAS No. 1192000-88-6
Cat. No. B1431820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4,4-difluorobutanoate hydrochloride
CAS1192000-88-6
Molecular FormulaC5H10ClF2NO2
Molecular Weight189.59 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC(F)F)N.Cl
InChIInChI=1S/C5H9F2NO2.ClH/c1-10-5(9)3(8)2-4(6)7;/h3-4H,2,8H2,1H3;1H
InChIKeyLTLMGMDHRNVCAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4,4-Difluorobutanoate Hydrochloride (CAS 1192000-88-6): Core Properties and Research-Grade Specifications


Methyl 2-amino-4,4-difluorobutanoate hydrochloride (CAS 1192000-88-6) is a fluorinated non‑proteinogenic amino acid ester, supplied as a hydrochloride salt with a molecular formula of C₅H₁₀ClF₂NO₂ and a molecular weight of 189.59 g/mol . The compound features a difluoromethyl group at the γ‑position and is typically provided with a minimum purity specification of 95% for research and development applications . This fluorinated building block is utilized in the synthesis of peptidomimetics, protease inhibitors, and other bioactive molecules where the unique electronic and steric properties of the gem‑difluoro motif are leveraged to modulate target binding, metabolic stability, and physicochemical behavior [1].

Why Methyl 2-Amino-4,4-Difluorobutanoate Hydrochloride Cannot Be Substituted with Non‑Fluorinated or Mono‑Fluorinated Analogs


The gem‑difluoro motif at the 4‑position of the butanoate backbone is the critical differentiator that precludes generic substitution with non‑fluorinated (e.g., 2‑aminobutyric acid esters) or mono‑fluorinated analogs. The presence of two fluorine atoms introduces a unique combination of strong electron‑withdrawing effects, altered lipophilicity, and conformational constraints that directly influence target‑binding affinity, selectivity, and metabolic stability . In peptidomimetic contexts, the difluoromethyl group acts as a thiol or hydroxyl bioisostere, enabling potent interactions that are unattainable with the corresponding non‑fluorinated or mono‑fluorinated scaffolds [1]. Furthermore, the hydrochloride salt form of this compound confers enhanced aqueous solubility relative to the free base, a critical factor for reproducible handling in biological assays and synthetic workflows .

Quantitative Differentiation Evidence for Methyl 2-Amino-4,4-Difluorobutanoate Hydrochloride (CAS 1192000-88-6)


Over 100‑Fold Increase in Delta Opioid Agonist Potency from Gem‑Difluoro Substitution in Enkephalin Analogs

Incorporation of 4,4‑difluoro‑2‑aminobutyric acid (DFAB) into the 3‑position of the cyclic enkephalin analog DPDPE results in a greater than 100‑fold increase in delta opioid agonist potency compared to the non‑fluorinated 2‑aminobutyric acid (Abu) analog [1]. This establishes that the difluoromethyl group interacts favorably with a subsite of the delta opioid receptor that is inaccessible or poorly engaged by the non‑fluorinated scaffold.

Opioid Pharmacology Peptide Therapeutics Fluorine Bioisosterism

HCV NS3 Protease Inhibition at 54 nM with 4,4‑Difluoroaminobutyric Acid‑Containing Tripeptides

A tripeptide inhibitor incorporating 4,4‑difluoroaminobutyric acid (difluoroAbu) as the P1‑P1′ phenethylamide fragment exhibited an IC₅₀ of 54 nM against HCV NS3 protease [1]. This sub‑micromolar potency highlights the utility of the difluorobutanoate scaffold in engaging the S1′ and S1 pockets of the viral protease, a key target for antiviral intervention.

Antiviral Drug Discovery HCV NS3 Protease Peptidomimetic Inhibitors

Enhanced Aqueous Solubility via Hydrochloride Salt Form Relative to Free Base

The hydrochloride salt of methyl 2‑amino‑4,4‑difluorobutanoate exhibits improved solubility in polar solvents such as water and methanol compared to the free base form . This salt form is specifically noted to enhance solubility, facilitating the preparation of stock solutions for biological assays and simplifying handling in synthetic chemistry workflows.

Formulation Development Assay Compatibility Salt Selection

General Enhancement of Metabolic Stability in Difluorinated Amino Acid Derivatives

Fluorinated amino acid derivatives, including those bearing β,β‑difluoro motifs, are widely recognized to exhibit increased metabolic stability due to the high bond strength of the C–F bond and the resulting resistance to enzymatic degradation . This class‑level property is a key driver for the inclusion of difluorobutanoate building blocks in peptidomimetic drug candidates, where extended in vivo half‑life is often required.

Peptide Stability Pharmacokinetics Fluorine Chemistry

Chiral Synthesis Enables High Enantiomeric Excess for Stereospecific Applications

Efficient chiral synthetic routes have been developed for 2‑amino‑4,4‑difluorobutyric acid derivatives, including N‑benzyloxycarbonyl‑2‑amino‑4,4‑difluorobutyric acid methyl ester, which are obtained in high enantiomeric excess [1]. This synthetic accessibility ensures that the (R)‑ and (S)‑enantiomers of the core scaffold can be prepared with defined stereochemistry, a critical requirement for structure‑activity relationship (SAR) studies and the development of stereospecific therapeutics.

Chiral Synthesis Enantioselective Methods Peptide Chemistry

High‑Impact Application Scenarios for Methyl 2-Amino-4,4-Difluorobutanoate Hydrochloride (CAS 1192000-88-6)


Development of Delta‑Opioid Receptor Agonists with Enhanced Potency

Leveraging the >100‑fold potency increase demonstrated for [D‑DFAB³]DPDPE compared to its non‑fluorinated analog [1], this building block can be incorporated into novel peptidomimetic scaffolds to optimize delta opioid receptor agonists for pain management and other CNS indications.

Synthesis of Potent HCV NS3 Protease Inhibitors as Antiviral Lead Compounds

The 54 nM IC₅₀ achieved by a tripeptide containing 4,4‑difluoroaminobutyric acid [1] validates this scaffold as a key P1‑P1′ fragment for HCV NS3/4A protease inhibitors. The methyl ester hydrochloride serves as a convenient starting material for solid‑phase peptide synthesis or solution‑phase elaboration to generate novel antiviral agents.

Construction of Metabolically Stabilized Peptide Therapeutics

The difluoromethyl motif confers enhanced resistance to proteolytic degradation [1], making this building block suitable for the design of peptide‑based drugs with improved pharmacokinetic properties, including extended half‑life and oral bioavailability.

Enantioselective Synthesis of Stereospecific Bioactive Molecules

Chiral synthetic routes that deliver high enantiomeric excess [1] enable the preparation of single‑enantiomer derivatives of this scaffold. These are critical for SAR studies and the development of stereospecific therapeutics where the (R)‑ or (S)‑configuration profoundly impacts target engagement and off‑target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-4,4-difluorobutanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.